molecular formula C21H24ClN3O B5105695 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride

4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride

Cat. No. B5105695
M. Wt: 369.9 g/mol
InChI Key: MVYCMCLYDUGERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that is involved in the regulation of cell growth, differentiation, and survival. The overexpression of EGFR is associated with various types of cancer, including lung, breast, and head and neck cancer. PD 153035 has been extensively studied for its potential as a therapeutic agent in the treatment of cancer.

Mechanism of Action

4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell growth and survival. Inhibition of the EGFR signaling pathway leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G1 phase, which prevents cancer cells from dividing and proliferating. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 also induces apoptosis, which is a form of programmed cell death that is triggered in response to cellular stress. In addition, 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 inhibits the migration and invasion of cancer cells, which is important for preventing metastasis.

Advantages and Limitations for Lab Experiments

4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 has several advantages for use in lab experiments. It is a potent and selective inhibitor of the EGFR tyrosine kinase, which makes it a useful tool for studying the role of this receptor in cancer. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035. One area of interest is the development of new analogs of 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 that have improved potency and selectivity for the EGFR tyrosine kinase. Another area of interest is the use of 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 in combination with other targeted therapies for the treatment of cancer. Finally, there is ongoing research on the role of the EGFR signaling pathway in cancer stem cells, and 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 may be a useful tool for studying this area of cancer biology.

Synthesis Methods

4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 can be synthesized using a multi-step process that involves the reaction of 2,4-dichloro-5-methylphenylamine with 2,6-dimethylmorpholine to form the intermediate 4-(2,6-dimethyl-4-morpholinyl)-2-chloro-5-methylphenylamine. This intermediate is then reacted with 2-aminobenzophenone to form the final product, 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride.

Scientific Research Applications

4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo, including non-small cell lung cancer, breast cancer, and head and neck cancer. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-methylphenyl)quinazoline hydrochloride 153035 has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in cancer treatment.

properties

IUPAC Name

2,6-dimethyl-4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O.ClH/c1-14-8-10-17(11-9-14)20-22-19-7-5-4-6-18(19)21(23-20)24-12-15(2)25-16(3)13-24;/h4-11,15-16H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYCMCLYDUGERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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